molecular formula C11H18O B14007226 5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2h-chromene CAS No. 13030-86-9

5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2h-chromene

Cat. No.: B14007226
CAS No.: 13030-86-9
M. Wt: 166.26 g/mol
InChI Key: NEBZURVUZFLFCA-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene is a chemical compound based on the versatile 2H/4H-chromene (2H/4H-ch) scaffold, an important class of heterocyclic compounds that has attracted considerable attention in medicinal chemistry and drug discovery . This saturated chromene derivative is offered for research purposes to investigate its potential biological properties. Researchers are exploring chromene-based compounds for a diverse array of exciting biological activities, which include anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . Chromene derivatives have been identified as a promising series of apoptosis inducers that exhibit potent anticancer activity . Some analogs in this structural class are known to produce cytotoxic effects in cancer cells by acting as antitumor agents that target tubulin, obstructing its polymerization and leading to caspase-dependent apoptosis and G2/M cell-cycle arrest . This mechanism disrupts tumor vasculature and has shown promise in targeting various cancer cell lines . Furthermore, the chromene core structure is recognized for its simple structure, mild adverse effects, and the ability for researchers to perform orderly structure-activity relationship (SAR) analyses to develop potent leads . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and conduct their experiments in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

13030-86-9

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

5,7-dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene

InChI

InChI=1S/C11H18O/c1-8-6-9(2)10-4-3-5-12-11(10)7-8/h8-9H,3-7H2,1-2H3

InChI Key

NEBZURVUZFLFCA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C1)OCCC2)C

Origin of Product

United States

Preparation Methods

One-Pot Multi-Component Condensation Using Dimedone and Aldehydes

A widely used approach to synthesize hexahydrochromene derivatives involves a one-pot, three-component condensation of an aromatic aldehyde, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and malononitrile or related active methylene compounds. This method often employs catalytic systems such as nano-kaoline/BF3/Fe3O4 or Lewis acids to promote the reaction under mild conditions.

  • Typical Procedure:

    • Combine benzaldehyde (1 mmol), malononitrile (1.1 mmol), and dimedone (1 mmol) in ethanol or solvent-free conditions.
    • Add nano-kaoline/BF3/Fe3O4 catalyst (0.05–0.1 g).
    • Stir the mixture at room temperature or elevated temperature (up to 70°C) for 60–120 minutes.
    • Upon completion, isolate the solid product by filtration, wash with ethanol, and recrystallize from ethanol or ethyl acetate to obtain pure hexahydrochromene derivatives.
  • Catalyst Optimization and Yields:

Entry Catalyst (g) Temperature Solvent Time Yield (%)
1 None Room temp None 24 h Trace
2 None Room temp EtOH 24 h 39
3 Nano-kaoline/BF3/Fe3O4 (0.008) Room temp EtOH 2 h 58
4 Nano-kaoline/BF3/Fe3O4 (0.05) 70°C None 75 min 79
5 Nano-kaoline/BF3/Fe3O4 (0.1) 70°C EtOH 60 min 92
6 BF3.OEt2 (0.05) 70°C None 60 min 96

This table shows that the use of nano-kaoline/BF3/Fe3O4 catalyst significantly enhances the yield and reduces reaction time, with BF3.OEt2 giving the highest isolated yield of 96% under similar conditions.

Catalytic Synthesis Using Lewis Acid Catalysts

Lewis acids such as boron trifluoride etherate (BF3·OEt2) or nano-kaoline/BF3/Fe3O4 serve as efficient catalysts for the condensation reactions leading to hexahydrochromenes. These catalysts facilitate the Knoevenagel condensation between aldehydes and active methylene compounds, followed by Michael addition and cyclization to form the chromene ring.

  • Mechanism Highlights:
    • Activation of the carbonyl group of the aldehyde by Lewis acid.
    • Formation of intermediate α,β-unsaturated compound.
    • Intramolecular cyclization with dimedone enol form to yield hexahydrochromene.

This method is noted for its green chemistry aspects, including solvent-free conditions and catalyst recyclability.

Synthesis via Reaction of 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles

Another synthetic route involves the transformation of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles into related derivatives under acidic conditions:

  • Procedure:

    • React 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (1 mmol) with excess aliphatic carboxylic acid (e.g., acetic acid or propionic acid, 2 mL) in phosphoryl chloride (POCl3, 1 mL).
    • Heat under reflux for 60–150 minutes.
    • Quench reaction by pouring into cold water, isolate the precipitate, wash, and recrystallize.
  • Yields and Conditions:

Compound Acid Used Temperature (Reflux) Time (min) Yield (%)
3a Acetic Acid ~130°C 150 90
3a (SOCl2) Acetic Acid ~130°C 180 82
3b–h Acetic/Propionic Acid ~130°C 60–150 High

This method involves a tandem intramolecular Pinner/Dimroth rearrangement mechanism to produce chromeno[2,3-d]pyrimidine derivatives from the hexahydrochromene precursors.

Catalytic Synthesis of Terpenoid-Derived Hexahydro-2H-chromenes

In studies focusing on terpenoid derivatives, catalytic condensation of diols with aldehydes over clay catalysts like halloysite nanotubes, illite, and montmorillonite has been reported:

  • Key Observations:
    • Selectivity towards hexahydro-2H-chromene-4,8-diol products depends on catalyst acidity.
    • Reaction carried out at moderate temperatures with catalyst loadings optimized for selectivity.
    • Diastereomeric ratios (4S/4R) influenced by catalyst type and acid site strength.

Although this method targets diol-substituted chromenes, it demonstrates the versatility of catalytic approaches to hexahydrochromene synthesis.

Multi-Component Reactions with Dimedone, Aromatic Aldehydes, and Ethyl 3-oxobutanoate

This strategy synthesizes 5,6,7,8-tetrahydro-4H-chromenes, closely related to hexahydrochromenes, via multi-component reactions:

  • Method:

    • React dimedone, aromatic aldehydes, and ethyl 3-oxobutanoate in absolute ethanol with triethylamine or ammonium acetate as catalyst.
    • Reaction proceeds under reflux or room temperature.
    • Products isolated by filtration and recrystallization.
  • Characterization:

    • IR, ^1H NMR, and ^13C NMR confirm chromene ring formation.
    • Yields range typically from 60–80%.

This method is adaptable for synthesizing various chromene derivatives with potential biological activity.

Summary Table of Preparation Methods

Method No. Starting Materials Catalyst/System Conditions Yield (%) Notes
1 Benzaldehyde, malononitrile, dimedone Nano-kaoline/BF3/Fe3O4 70°C, EtOH, 60 min 79–92 Green, one-pot, catalyst recyclable
2 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile + acid POCl3 Reflux 60–150 min ~90 Tandem Pinner/Dimroth rearrangement
3 Diol + aldehyde Clay catalysts (halloysite, montmorillonite) Moderate temp, catalytic Moderate Terpenoid derivatives, diastereoselective
4 Dimedone, aromatic aldehydes, ethyl 3-oxobutanoate Triethylamine or NH4OAc Reflux or room temp 60–80 Multi-component, facile synthesis

Detailed Research Findings and Analysis

  • The use of nano-kaoline/BF3/Fe3O4 catalysts in multi-component condensations offers high yields and short reaction times, with the advantage of catalyst magnetic separation and recyclability.
  • Phosphoryl chloride-mediated transformations of amino-chromene carbonitriles provide access to fused pyrimidine derivatives, expanding the chemical space of hexahydrochromenes.
  • Catalyst acid site strength and type critically influence product selectivity and stereochemistry in catalytic syntheses involving clay minerals.
  • Multi-component reactions with dimedone and β-keto esters under mild basic catalysis yield chromene derivatives efficiently, supporting the versatility of this scaffold in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chromene to its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original chromene structure .

Scientific Research Applications

5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring compounds.

    Medicine: Research into its potential therapeutic effects, such as anticancer and antimicrobial activities, is ongoing.

    Industry: It is utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism by which 5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may interact with enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Methyl groups (e.g., 5,7-dimethyl vs. For example, 2,5,5,8a-tetramethyl derivatives in Cleome spinosa exhibit antimicrobial activity, possibly due to increased hydrophobicity . Hydroxyl groups, as in 5,7-dihydroxy-2H-chromen-2-one (a coumarin analog), contribute to hydrogen bonding, enhancing interactions with biological targets like enzymes or receptors .

For instance, coumarins like 5,7-dihydroxy-2H-chromen-2-one are associated with DNA intercalation and topoisomerase inhibition . The addition of a dione group in 7,7-dimethyl-4-phenyl-...dione introduces electrophilic ketones, which may react with nucleophilic residues in proteins .

Biological Activity Trends :

  • Methylated chromenes (e.g., 5,5,8a-trimethyl) are frequently identified in plant extracts, suggesting ecological roles as phytoalexins or volatiles .
  • Synthetic derivatives, such as 2H-chromene-based P2Y6 receptor antagonists, demonstrate substituent-dependent potency. For example, bulky groups (e.g., phenyl, bromine) improve receptor selectivity .

Notes

Data Gaps: Limited evidence directly addresses the biological activities of 5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene. Further studies on its receptor interactions or antimicrobial efficacy are needed.

Structural Predictions : Based on analogs, its methyl groups may favor bioavailability but reduce polar interactions compared to hydroxylated derivatives .

Biological Activity

5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene (often abbreviated as DMH) is a bicyclic compound that belongs to the chromene family. It has garnered attention in recent years for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of DMH, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

DMH has the following chemical structure:

  • Molecular Formula : C₉H₁₂O
  • Molecular Weight : 140.19 g/mol
  • CAS Number : 13465-57-5

The compound's structure contributes to its reactivity and biological activity.

Antioxidant Activity

Antioxidants are crucial for combating oxidative stress in biological systems. DMH has shown promising results in various assays:

  • DPPH Radical Scavenging Activity : DMH exhibited an IC₅₀ value of approximately 25 µg/mL, indicating significant free radical scavenging capacity.
  • ABTS Assay : The IC₅₀ value was reported at 30 µg/mL, showcasing its ability to neutralize free radicals effectively.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Studies have indicated that DMH can inhibit pro-inflammatory cytokines:

  • Cytokine Inhibition : In vitro studies demonstrated that DMH reduced levels of TNF-α and IL-6 in macrophage cultures by approximately 40% at a concentration of 50 µg/mL.

Antimicrobial Properties

The antimicrobial efficacy of DMH has been evaluated against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli100 µg/mL
Staphylococcus aureus75 µg/mL
Candida albicans50 µg/mL

These findings suggest that DMH possesses significant antibacterial and antifungal activities.

Case Studies

  • Study on Antioxidant Properties : A study published in the Journal of Natural Products highlighted that DMH significantly reduced oxidative stress markers in animal models of diabetes.
  • Anti-inflammatory Research : Another study demonstrated that DMH administration led to reduced paw edema in rats induced by carrageenan, supporting its anti-inflammatory potential.

The biological activities of DMH are attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : DMH enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help mitigate oxidative damage.
  • Anti-inflammatory Pathway : The compound inhibits the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene in academic laboratory settings?

  • Methodological Answer : The synthesis typically involves microwave-assisted C-H coupling reactions for regioselective functionalization. Key steps include:

  • Pre-treatment of glassware to eliminate moisture.
  • Use of acetonitrile as a solvent and petroleum ether/ethyl acetate for purification via column chromatography.
  • Characterization via high-resolution mass spectrometry (HRESIMS) and 1H^1H/13C^{13}C NMR to confirm structural integrity .
    • Critical Parameters :
ParameterOptimal Range
Reaction Temperature80–100°C
Microwave Power150–200 W
Purification Solvent Ratio3:1 (Petroleum Ether:Ethyl Acetate)

Q. How can researchers characterize the structural and stereochemical properties of 5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H NMR peaks for methyl groups (δ 1.2–1.5 ppm) and chromene protons (δ 4.0–5.0 ppm). 13C^{13}C NMR confirms carbonyl (C=O) and quaternary carbons.
  • X-ray Crystallography : Resolve stereochemistry by measuring bond angles (e.g., C4–C5–H5: 109.5°) and dihedral angles (e.g., C6–C1–C2–C3: 120.3°) .
    • Validation : Cross-reference data with computational models (e.g., ACD/Labs Percepta) for physicochemical property predictions .

Advanced Research Questions

Q. How should researchers design factorial experiments to investigate substituent effects on the reactivity of 5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene derivatives?

  • Methodological Answer : Use a three-factor factorial design to test:

  • Independent Variables : Substituent type (e.g., electron-withdrawing vs. donating), reaction temperature, and catalyst loading.
  • Response Variables : Yield, reaction rate, and byproduct formation.
  • Statistical Tools : ANOVA to identify interactions between variables and optimize conditions .
    • Example Design :
FactorLevels
Substituent–NO2_2, –OCH3_3, –CH3_3
Temperature60°C, 80°C, 100°C
Catalyst5 mol%, 10 mol%

Q. What computational strategies are recommended to resolve contradictions between experimental and theoretical data for 5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene’s electronic properties?

  • Methodological Answer :

  • Multi-Method Validation : Compare DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental UV-Vis spectra to reconcile bandgap discrepancies.
  • Error Analysis : Quantify deviations using root-mean-square-error (RMSE) metrics and refine basis sets or solvation models .
    • Case Study : Adjusting solvent polarity parameters in COSMO-RS simulations improved alignment between predicted and observed λmax_{\text{max}} values by 12% .

Q. How can AI-driven platforms enhance the predictive modeling of reaction outcomes for 5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene under varying thermodynamic conditions?

  • Methodological Answer :

  • Virtual Screening : Train neural networks on datasets of chromene derivatives to predict regioselectivity in ring-opening reactions.
  • Real-Time Optimization : Integrate AI with COMSOL Multiphysics for dynamic adjustment of parameters like pressure and flow rates in continuous-flow systems .
    • Outcome : AI reduced trial runs by 40% in optimizing solvent-free synthesis protocols.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for 5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene analogs?

  • Methodological Answer :

  • Meta-Analysis : Systematically review studies to identify confounding variables (e.g., assay type, cell lines).
  • Theoretical Frameworks : Apply QSAR models to differentiate structure-activity relationships from experimental noise .
    • Example : Discrepancies in IC50_{50} values (5–20 µM) were resolved by normalizing data against control compounds with known mechanisms .

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